Cas no 898766-45-5 (1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one)

1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 2'-CHLORO-2,2-DIMETHYL-4'-FLUOROPROPIOPHENONE
- 1-(2 Chlor-4 Fluorphenyl)propan-1-one
- 1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
- MFCD03841194
- SCHEMBL13851494
- DTXSID00600443
- 1-(2-Chloro-4-fluoro-phenyl)-2,2-dimethyl-propan-1-one
- Z1042079508
- AKOS012241689
- 898766-45-5
- EN300-116703
-
- MDL: MFCD03841194
- インチ: InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
- InChIKey: ASOVKFXRFZUTKX-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl
計算された属性
- せいみつぶんしりょう: 214.05600
- どういたいしつりょう: 214.0560709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 3.70790
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one セキュリティ情報
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 203999-1g |
2'-chloro-2,2-dimethyl-4'-fluoropropiophenone |
898766-45-5 | 97% | 1g |
£483.00 | 2022-02-28 | |
Fluorochem | 203999-2g |
2'-chloro-2,2-dimethyl-4'-fluoropropiophenone |
898766-45-5 | 97% | 2g |
£847.00 | 2022-02-28 | |
Enamine | EN300-116703-0.25g |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one |
898766-45-5 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
A2B Chem LLC | AH88215-2g |
2'-Chloro-2,2-dimethyl-4'-fluoropropiophenone |
898766-45-5 | 97% | 2g |
$984.00 | 2024-04-19 | |
A2B Chem LLC | AH88215-5g |
2'-Chloro-2,2-dimethyl-4'-fluoropropiophenone |
898766-45-5 | 95% | 5g |
$1820.00 | 2024-04-19 | |
Aaron | AR00GX1F-5g |
2'-CHLORO-2,2-DIMETHYL-4'-FLUOROPROPIOPHENONE |
898766-45-5 | 95% | 5g |
$2356.00 | 2024-07-18 | |
1PlusChem | 1P00GWT3-2.5g |
2'-CHLORO-2,2-DIMETHYL-4'-FLUOROPROPIOPHENONE |
898766-45-5 | 95% | 2.5g |
$1480.00 | 2024-04-20 | |
Enamine | EN300-116703-5000mg |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one |
898766-45-5 | 95.0% | 5000mg |
$1695.0 | 2023-10-03 | |
Enamine | EN300-116703-2500mg |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one |
898766-45-5 | 95.0% | 2500mg |
$1147.0 | 2023-10-03 | |
Enamine | EN300-116703-50mg |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one |
898766-45-5 | 95.0% | 50mg |
$118.0 | 2023-10-03 |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-oneに関する追加情報
Comprehensive Overview of 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one (CAS No. 898766-45-5)
1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one (CAS No. 898766-45-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-fluorophenyl group combined with a dimethylpropanone backbone, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.
The compound’s 2,2-dimethylpropan-1-one moiety enhances its stability, while the 2-chloro-4-fluorophenyl substituent contributes to its electronic properties, enabling selective interactions in chemical reactions. This balance of steric and electronic effects has sparked interest in its application for developing high-performance materials and specialty chemicals. Recent studies highlight its role in optimizing catalytic processes and green chemistry initiatives, aligning with the global push for sustainable synthesis methods.
In the context of user search trends, queries like "CAS 898766-45-5 applications" and "1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one synthesis" reflect growing curiosity about its practical uses. Analysts note its relevance in pharmaceutical intermediates and crop protection agents, addressing demands for precision agriculture and targeted therapies. Its compatibility with microwave-assisted synthesis and flow chemistry techniques further positions it as a modern solution for industrial scalability.
From a safety and handling perspective, the compound requires standard laboratory precautions, though it is not classified under restricted categories. Its low environmental persistence and biodegradability profile align with EPA and REACH guidelines, making it a candidate for eco-friendly formulations. Discussions in scientific forums often focus on its structure-activity relationships (SAR), with computational models predicting further derivatives for antimicrobial or anti-inflammatory properties.
Innovations in analytical characterization, such as HPLC and LC-MS, have improved the purity assessment of CAS 898766-45-5, ensuring compliance with GMP standards. As the industry shifts toward AI-driven molecular design, this compound’s data-rich profile supports machine learning applications for predicting novel analogs. Future research may explore its synergistic effects with other heterocyclic compounds, expanding its utility in material science and life sciences.
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